molecular formula C18H18N2O3S B2958023 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034263-02-8

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2958023
CAS No.: 2034263-02-8
M. Wt: 342.41
InChI Key: HXLFGYYUHYNALB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a sulfur atom . It also has a dihydropyridine ring, which is a heterocyclic compound with a nitrogen atom . The molecule also contains a carboxamide group, which is a common functional group in bioactive molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b]thiophene and dihydropyridine rings, and the introduction of the carboxamide group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[b]thiophene and dihydropyridine rings are likely to be planar due to the conjugated pi system . The orientation of the carboxamide group could vary depending on the specific synthesis conditions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzo[b]thiophene ring might undergo electrophilic aromatic substitution reactions . The dihydropyridine ring could participate in redox reactions . The carboxamide group might be involved in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters demonstrates the compound's utility in generating a variety of heterocyclic derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These findings highlight the versatility of thiophene derivatives in synthesizing structurally diverse heterocycles, which could have implications in drug discovery and development (Mohareb et al., 2004).

Antimicrobial Evaluation and Docking Studies

A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides derivatives reveals their potential as antimicrobial agents. This research demonstrates the biological relevance of such compounds, suggesting their applications in developing new antimicrobial therapies (Talupur et al., 2021).

Antioxidant Activity of Thiophene Derivatives

Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including those with thiophene moieties, has identified potent antioxidants among these compounds. The study found some derivatives to exhibit higher antioxidant activity than ascorbic acid, underscoring the potential of thiophene derivatives in developing antioxidant therapies (Tumosienė et al., 2019).

Bioinorganic Relevance and Antimicrobial Activities

Cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases have been synthesized and evaluated for their antimicrobial activities. These complexes exhibit higher antimicrobial activities than the free ligand, suggesting the potential of thiophene derivatives in bioinorganic chemistry and as antimicrobial agents (Singh et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, especially if it is bioactive .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-18(23,15-10-12-6-3-4-8-14(12)24-15)11-19-16(21)13-7-5-9-20(2)17(13)22/h3-10,23H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLFGYYUHYNALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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